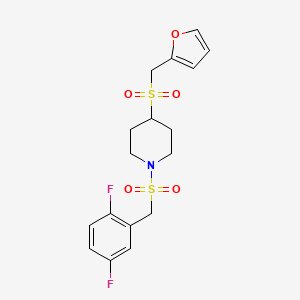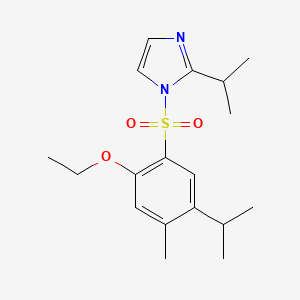![molecular formula C14H20INO2Si B2861339 2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine CAS No. 1956364-46-7](/img/structure/B2861339.png)
2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TBDMS is a silyl ether used to protect hydroxyl groups, typically in organic synthesis . It is known for its high hydrolytic stability, making it useful for protecting groups in various chemical reactions .
Synthesis Analysis
The synthesis of TBDMS-protected compounds typically involves the reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base .Molecular Structure Analysis
TBDMS-protected compounds have the general formula R-O-Si(C(CH3)3)2CH3, where R represents the rest of the molecule .Chemical Reactions Analysis
TBDMS ethers can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis
TBDMS-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions or by using fluoride ions . The physical properties such as boiling point or melting point can vary widely depending on the structure of the R group .Scientific Research Applications
Organic Synthesis - Protecting Groups
This compound is used as a silyl protecting group for alcohols in organic synthesis . The tert-butyldimethylsilyl (TBDMS) group provides steric hindrance, which protects sensitive alcohol groups during reactions that might otherwise alter their structure.
Synthesis of Complex Carbohydrates
As a building block, it is utilized in the synthesis of complex carbohydrates . The presence of the TBDMS group allows for selective reactions to occur at other sites of the molecule without affecting the protected part.
Total Synthesis of Natural Products
It serves as a reagent in the total synthesis of various natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These complex molecules have significant biological activities and potential therapeutic applications.
Nucleoside Synthesis
The compound is involved in the synthesis of nucleosides, acting as a protecting group for hydroxyl groups. This is crucial in the formation of nucleoside analogs that can be used in antiviral and anticancer drugs .
Silylation Reactions
It is used in silylation reactions to protect hydroxyl groups. The TBDMS group can be added under mild conditions and later removed without affecting the integrity of the molecule .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that tert-butyldimethylsilyl (tbdms) ethers are commonly used as protective groups in organic synthesis . They are particularly useful for protecting hydroxyl groups, such as those found in alcohols .
Mode of Action
The compound interacts with its targets through the TBDMS group. This group is highly stable and resistant to various conditions, making it an excellent protecting group . When the compound is used in a reaction, the TBDMS group can be removed under specific conditions, such as treatment with tetra-n-butylammonium fluoride (TBAF), revealing the protected functional group .
Biochemical Pathways
For instance, they can be used in the synthesis of complex carbohydrates , which play crucial roles in various biological processes, including cell-cell recognition and signaling .
Pharmacokinetics
The stability of the tbdms group can potentially influence these properties by protecting the functional group during the absorption and distribution phases, and then being removed during metabolism to reveal the active compound .
Result of Action
The result of the compound’s action is highly dependent on the specific context in which it is used. In organic synthesis, the compound can serve as a protective group, allowing for the selective reaction of other functional groups in the molecule . Once the desired reactions have been completed, the TBDMS group can be removed to reveal the originally protected functional group .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the stability of the TBDMS group can be affected by the pH and temperature of the reaction environment . Furthermore, the removal of the TBDMS group requires specific conditions, such as the presence of TBAF . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis.
properties
IUPAC Name |
tert-butyl-[(7-iodofuro[3,2-c]pyridin-2-yl)methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2Si/c1-14(2,3)19(4,5)17-9-11-6-10-7-16-8-12(15)13(10)18-11/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVERXRBEEASQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=CN=CC(=C2O1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2861257.png)
![3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde](/img/structure/B2861259.png)

![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)


![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)
![3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2861267.png)
![3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2861269.png)

![1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2861274.png)
![6-ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2861275.png)
![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)